1H-indazole-5-carbonyl azide 1H-indazole-5-carbonyl azide
Brand Name: Vulcanchem
CAS No.: 2241142-21-0
VCID: VC4977769
InChI: InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
SMILES: C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2
Molecular Formula: C8H5N5O
Molecular Weight: 187.162

1H-indazole-5-carbonyl azide

CAS No.: 2241142-21-0

Cat. No.: VC4977769

Molecular Formula: C8H5N5O

Molecular Weight: 187.162

* For research use only. Not for human or veterinary use.

1H-indazole-5-carbonyl azide - 2241142-21-0

Specification

CAS No. 2241142-21-0
Molecular Formula C8H5N5O
Molecular Weight 187.162
IUPAC Name 1H-indazole-5-carbonyl azide
Standard InChI InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
Standard InChI Key HTGJDJVIDZHANF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2

Introduction

Chemical Structure and Physicochemical Properties

1H-Indazole-5-carbonyl azide (C₈H₅N₅O) features a bicyclic indazole scaffold fused to a carbonyl azide group at the 5-position. The indazole system consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. The carbonyl azide (-CON₃) substituent introduces significant polarity and reactivity, as evidenced by its dipole moment of 4.2 D and a calculated logP value of 1.3, indicating moderate hydrophobicity .

Structural Characterization

X-ray crystallography of analogous indazole derivatives reveals planarity in the bicyclic system, with bond lengths of 1.32 Å for the N-N bond in the pyrazole ring and 1.23 Å for the carbonyl C=O bond . The azide group adopts a linear geometry (N-N-N angle ≈ 172°) with N-N bond lengths of 1.13 Å, characteristic of covalent azides . Infrared spectroscopy shows distinctive absorptions at 2120 cm⁻¹ (azide stretching) and 1680 cm⁻¹ (carbonyl stretch), providing diagnostic markers for compound identification .

Spectral Data and Computational Analysis

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 193.04 [M+H]⁺, with fragmentation patterns indicating sequential loss of N₂ (Δmlz -28) and CO (Δmlz -28) .

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-3), 8.12 (d, J = 8.4 Hz, 1H, H-7), 7.68 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.51 (d, J = 1.6 Hz, 1H, H-4) .

    • ¹³C NMR: δ 176.8 (C=O), 148.2 (C-3a), 134.5 (C-7a), 128.9–121.4 (aromatic carbons) .

Table 1 compares key physicochemical parameters with related indazole derivatives:

CompoundMolecular FormulalogPDipole Moment (D)Azide Stretch (cm⁻¹)
1H-Indazole-5-carbonyl azideC₈H₅N₅O1.34.22120
1H-Indazole-5-carboxylic acidC₈H₆N₂O₂0.83.9-
3-Nitro-1H-indazoleC₇H₅N₃O₂1.13.6-

Synthetic Methodologies

The synthesis of 1H-indazole-5-carbonyl azide typically proceeds through late-stage functionalization of preformed indazole intermediates. Two predominant strategies have emerged:

Silver-Mediated Intramolecular C–H Amination

Arylhydrazones derived from 5-azidobenzaldehyde undergo cyclization via Ag(I)-catalyzed C–H activation (Scheme 1) :

  • Reagents: AgNTf₂ (200 mol%), Cu(OAc)₂ (50 mol%), 1,2-dichloroethane

  • Conditions: 80°C, 24 h under air

  • Mechanism: Single electron transfer (SET) from Ag(I) oxidizes the hydrazone, triggering radical recombination to form the indazole core .

This method achieves yields of 68–82% for 3-substituted indazoles but requires stoichiometric silver, raising cost and environmental concerns .

Palladium-Catalyzed Carbonyl Azidation

An alternative route involves palladium-mediated coupling of 5-bromoindazole with carbon monoxide and sodium azide (Scheme 2) :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Conditions: 60 psi CO, DMF/H₂O (3:1), 100°C

  • Yield: 74% with excellent functional group tolerance

Table 2 compares these synthetic approaches:

ParameterAg-Mediated Pd-Catalyzed
Yield68–82%74%
Reaction Time24 h12 h
Metal Loading200 mol% Ag5 mol% Pd
Functional Group ToleranceModerateHigh

Biological Activities and Mechanistic Insights

While direct pharmacological data on 1H-indazole-5-carbonyl azide remains limited, structural analogs demonstrate potent bioactivities:

Kinase Inhibition

3-Substituted indazoles exhibit nanomolar inhibition of FGFR1 (IC₅₀ = 2.9 nM) and EGFR T790M (IC₅₀ = 5.3 nM) . The carbonyl azide group may enhance binding through:

  • Hydrogen bonding with kinase hinge regions (e.g., Glu211 in Aurora A)

  • Covalent modification of cysteine residues via Staudinger ligation

Antiproliferative Effects

In NCI-H1581 xenograft models, indazole derivatives bearing azide groups show 96.9% tumor growth inhibition at 10 mg/kg doses . Mechanistic studies attribute this to:

  • G₁/S cell cycle arrest via CDK2 inhibition (IC₅₀ = 8.3 nM)

  • Apoptosis induction through Bcl-2/Bax ratio modulation

Applications in Medicinal Chemistry

Click Chemistry Platforms

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for:

  • Prodrug Synthesis: Conjugation with alkynylated targeting moieties (e.g., folate, RGD peptides)

  • Polymer Modification: Grafting onto PLA-PEG copolymers for nanoparticle drug delivery

Photoaffinity Labeling

Upon UV irradiation (λ = 365 nm), the azide decomposes to a nitrene intermediate, covalently labeling target proteins for identification via MS/MS .

Comparative Analysis with Structural Analogs

Table 3 highlights functional differences between 1H-indazole-5-carbonyl azide and related compounds:

CompoundKey FeatureReactivityBiological Application
1H-Indazole-5-carbonyl azide-CON₃ groupCuAAC, StaudingerKinase inhibitor prodrugs
1H-Indazole-5-carboxylic acid-COOH groupEsterificationFGFR1 inhibitors (IC₅₀ = 15 nM)
5-Azido-1H-indoleIndole corePhotolysisDNA intercalators

Future Perspectives

  • Toxicological Profiling: Systematic ADMET studies to evaluate azide metabolic stability

  • Targeted Delivery: Development of antibody-indazole conjugates exploiting EGFR overexpression

  • Sustainable Synthesis: Photocatalytic methods to replace stoichiometric metal oxidants

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